molecular formula C18H17FN2O5 B2403804 Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1207007-30-4

Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2403804
CAS No.: 1207007-30-4
M. Wt: 360.341
InChI Key: MNKMMAPUFVLIET-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzoate ester linked to a fluorophenoxyethyl amine through an oxoacetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:

    Formation of the Fluorophenoxyethyl Amine: This step involves the reaction of 4-fluorophenol with ethylene oxide to form 4-fluorophenoxyethanol, which is then converted to 4-fluorophenoxyethyl amine through amination.

    Synthesis of the Oxoacetamido Intermediate: The fluorophenoxyethyl amine is reacted with oxalyl chloride to form the corresponding oxoacetamido intermediate.

    Coupling with Methyl 4-aminobenzoate: The final step involves the coupling of the oxoacetamido intermediate with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetamido group to an amine.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Amino derivatives with reduced oxoacetamido groups.

    Substitution: Substituted phenoxy derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((2-(4-chlorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate
  • Methyl 4-(2-((2-(4-bromophenoxy)ethyl)amino)-2-oxoacetamido)benzoate
  • Methyl 4-(2-((2-(4-methylphenoxy)ethyl)amino)-2-oxoacetamido)benzoate

Uniqueness

Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5/c1-25-18(24)12-2-6-14(7-3-12)21-17(23)16(22)20-10-11-26-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKMMAPUFVLIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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